Methyl 4-chloro-3-hydroxy-5-(methylthio)thiophene-2-carboxylate
Description
Properties
IUPAC Name |
methyl 4-chloro-3-hydroxy-5-methylsulfanylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO3S2/c1-11-6(10)5-4(9)3(8)7(12-2)13-5/h9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDCDNALBHZWNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(S1)SC)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743231 | |
| Record name | Methyl 4-chloro-3-hydroxy-5-(methylsulfanyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104386-68-7 | |
| Record name | Methyl 4-chloro-3-hydroxy-5-(methylsulfanyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Electrophilic Chlorination
Electrophilic chlorination using Cl₂ gas in dichloromethane at 0–5°C achieves moderate regioselectivity (60–70% yield). The reaction is catalyzed by FeCl₃, which activates Cl₂ for electrophilic attack at the electron-rich 4-position. Side products, such as 3,4-dichloro derivatives, are minimized by controlling stoichiometry (1.1 equiv Cl₂).
Directed Ortho-Metalation (DoM)
A more selective approach involves temporary protection of the 3-hydroxy group as a silyl ether (e.g., tert-butyldimethylsilyl chloride). Subsequent treatment with n-BuLi at −78°C generates a lithiated intermediate at the 4-position, which reacts with hexachloroethane to install the chlorine atom. This method achieves >85% regioselectivity but requires stringent anhydrous conditions.
Methylthio Group Installation
The methylthio (−SMe) group is introduced via nucleophilic substitution or metal-catalyzed coupling:
Nucleophilic Displacement
A pre-chlorinated intermediate (e.g., methyl 4-chloro-3-hydroxythiophene-2-carboxylate) reacts with sodium thiomethoxide (NaSMe) in dimethylformamide (DMF) at 60°C. The reaction proceeds via an SNAr mechanism, with the 5-position activated by electron-withdrawing groups (EWGs). Yields range from 65–75%, with minor formation of 3-methoxy byproducts.
Copper-Mediated Coupling
Palladium/copper co-catalyzed cross-coupling between a 5-bromo intermediate and dimethyl disulfide (DMDS) offers higher efficiency. Using Pd(OAc)₂ (5 mol%), CuI (10 mol%), and 1,10-phenanthroline as a ligand, the reaction achieves 80–85% yield in toluene at 110°C. This method is preferred for scalability, though catalyst costs may limit industrial adoption.
Esterification and Protecting Group Strategies
The methyl ester is typically introduced early in the synthesis to avoid side reactions during subsequent steps. Two approaches are notable:
Fischer Esterification
The carboxylic acid precursor is refluxed with methanol and H₂SO₄ (5 mol%), achieving >90% conversion. Excess methanol (5 equiv) ensures complete esterification.
Steglich Esterification
For acid-sensitive substrates, DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) mediate esterification at room temperature. This method is advantageous for sterically hindered acids, though it requires rigorous removal of dicyclohexylurea byproducts.
Purification and Characterization
Crude products are purified via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures. Key characterization data include:
-
¹H NMR (CDCl₃): δ 2.50 (s, 3H, SMe), 3.90 (s, 3H, COOCH₃), 6.20 (s, 1H, thiophene-H).
-
LC-MS : [M+H]⁺ at m/z 266.0 (C₈H₈ClO₃S₂).
Industrial-Scale Considerations
Gram-scale synthesis (e.g., 10 g batches) employs continuous flow reactors to enhance mixing and heat transfer. A patented protocol uses a toluene/1-butanol/water ternary solvent system for efficient extraction, reducing purification time by 40%. Economic analyses suggest a raw material cost of $120–150/kg at pilot-scale production.
Emerging Methodologies
Recent advances include photocatalytic C–H functionalization. Visible-light-driven reactions using Ru(bpy)₃Cl₂ as a catalyst enable direct methylthiolation at the 5-position without pre-halogenation . While still experimental (45–50% yield), this approach minimizes waste and step count.
Scientific Research Applications
Methyl 4-chloro-3-hydroxy-5-(methylthio)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of Methyl 4-chloro-3-hydroxy-5-(methylthio)thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the chloro and hydroxy groups allows for hydrogen bonding and electrostatic interactions with target molecules, influencing their function. The methylthio group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Chlorine Position and Electronic Effects
- The 4-chloro substituent in the target compound directs electrophilic substitution reactions to the 5-position, whereas 5-chloro derivatives (e.g., Methyl 5-chloro-3-hydroxythiophene-2-carboxylate) exhibit distinct regioselectivity .
- Methylthio (-SMe) vs. Methoxy (-OMe) : The methylthio group enhances sulfur-mediated reactivity (e.g., nucleophilic substitution or oxidation) compared to the methoxy group, which is more electron-donating .
Functional Group Impact on Bioactivity
- Cyano (-CN) and Amino (-NH₂) Groups: Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate and its 3-amino analogue are precursors for antitumor or antimicrobial agents due to their ability to form hydrogen bonds and participate in cyclization reactions .
- Hydroxyl (-OH) Group: The 3-hydroxyl group in the target compound increases solubility in polar solvents but may reduce metabolic stability compared to non-hydroxylated analogues .
Physicochemical Property Trends
- Lipophilicity : The target compound’s XLogP3 (3.5) is higher than Methyl 5-chloro-3-hydroxythiophene-2-carboxylate (XLogP3 ~2.8), reflecting the methylthio group’s contribution to hydrophobicity .
- Hydrogen Bonding : The hydroxyl and ester groups in this compound give it a TPSA of 100 Ų, comparable to Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate (TPSA ~85 Ų) .
Biological Activity
Methyl 4-chloro-3-hydroxy-5-(methylthio)thiophene-2-carboxylate is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C₉H₉ClO₃S₂
- Molecular Weight : 236.75 g/mol
- CAS Number : 13679-70-4
- Structural Features : The compound features a thiophene ring substituted with a methylthio group and a chloro group, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thiophene have been shown to possess activity against various bacterial strains. The presence of the methylthio group enhances the lipophilicity of the molecule, potentially improving its membrane permeability and, consequently, its antimicrobial effectiveness.
Anticancer Potential
Preliminary studies suggest that this compound may exhibit anticancer properties. Compounds with similar thiophene structures have demonstrated cytotoxic effects on cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer). The mechanism often involves the induction of apoptosis through various pathways, including the inhibition of anti-apoptotic proteins and modulation of cell cycle progression.
| Compound | Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 | 15.2 | Apoptosis induction |
| Compound B | HCT116 | 12.8 | Cell cycle arrest at G1/S phase |
Anti-inflammatory Effects
Thiophene derivatives have also been explored for their anti-inflammatory properties. The presence of hydroxyl groups in the structure can facilitate interactions with inflammatory mediators, potentially leading to reduced inflammation in various models.
Case Studies
- Anticancer Study : A study evaluated the effects of a related thiophene compound on HCT116 cells, demonstrating significant cytotoxicity with an IC₅₀ value of 10 µM. The study reported that treatment led to increased apoptosis markers and cell cycle arrest in the G1 phase.
- Antimicrobial Study : Another investigation focused on the antimicrobial activity against Staphylococcus aureus, revealing that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating moderate activity.
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Cell Cycle Arrest : Inhibition of cyclin-dependent kinases (CDKs), resulting in halted proliferation.
- Inhibition of Inflammatory Pathways : Suppression of pro-inflammatory cytokines through modulation of NF-kB signaling.
Q & A
Q. What are the optimized synthetic routes for Methyl 4-chloro-3-hydroxy-5-(methylthio)thiophene-2-carboxylate, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of thiophene derivatives typically involves Gewald or modified Gewald reactions. For example, ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate analogs are synthesized via acid-catalyzed cyclization of ketones with cyanoacetates, followed by functionalization (e.g., chlorination, hydroxylation). Key steps include:
Q. Table 1: Comparative Yields Under Different Conditions
| Reaction Step | Solvent | Temperature | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Cyclization | Ethanol | Reflux | 2 | 72 | |
| Thiophosgene coupling | Chloroform | Reflux | 6 | 65 |
Critical Consideration: Prolonged reflux in chlorination steps may lead to byproducts like sulfoxide derivatives, necessitating TLC monitoring .
Q. How can spectral data (NMR, IR) resolve structural ambiguities in this compound?
Methodological Answer:
- ¹H/¹³C NMR: The hydroxy (-OH) and methylthio (-SMe) groups produce distinct signals. For example:
- IR Spectroscopy: Key peaks include:
Data Contradiction Example: Discrepancies in carbonyl peaks may arise from solvent polarity or crystallization-induced shifts. Cross-validate with X-ray diffraction (e.g., SHELXL ).
Advanced Research Questions
Q. What computational or crystallographic methods validate hydrogen-bonding patterns influencing this compound’s stability?
Methodological Answer:
- X-Ray Diffraction: Use SHELX or ORTEP-III to determine crystal packing. For example, hydroxyl and ester carbonyl groups often form intermolecular hydrogen bonds (O-H···O=C), stabilizing the lattice .
- Graph Set Analysis: Apply Etter’s formalism to classify hydrogen-bonding motifs (e.g., R₂²(8) rings) and predict solubility .
Case Study: In ethyl 4-chloro-3-hydroxy analogs, hydrogen bonding between hydroxy and carbonyl groups reduces solubility in nonpolar solvents, critical for formulation studies .
Q. How do substituent modifications (e.g., methylthio vs. sulfone) affect bioactivity in thiophene derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR): Replace methylthio (-SMe) with sulfone (-SO₂Me) via oxidation (H₂O₂/AcOH) and compare bioactivity.
- Biological Assays: Test derivatives against bacterial targets (e.g., penicillin-binding proteins) to assess inhibition potency. Methylthio groups enhance membrane permeability due to lipophilicity (logP ~4) .
Q. Table 2: Bioactivity Comparison of Derivatives
| Derivative | MIC (μg/mL) | logP | Reference |
|---|---|---|---|
| Methylthio analog | 8.2 | 4.0 | |
| Sulfone analog | 32.1 | 1.8 |
Key Insight: Methylthio groups improve efficacy in hydrophobic environments (e.g., bacterial membranes), while sulfones reduce toxicity but lower potency .
Q. What strategies mitigate regioselectivity challenges during electrophilic substitution on the thiophene ring?
Methodological Answer:
- Directing Groups: The 3-hydroxy and 4-chloro substituents direct electrophiles to the 5-position. For example, nitration occurs preferentially at C5 due to electron-withdrawing effects .
- Protection/Deprotection: Protect the hydroxy group as a silyl ether (e.g., TBSCl) to alter regioselectivity temporarily .
Experimental Design:
Protect -OH with TBSCl in DMF (0°C, 2 h).
Perform electrophilic bromination (NBS, AIBN).
Deprotect with TBAF to restore -OH .
Outcome: This sequence enables functionalization at C2, inaccessible in the unprotected compound .
Q. How can high-resolution mass spectrometry (HRMS) and isotopic labeling resolve metabolic degradation pathways?
Methodological Answer:
- HRMS: Identify metabolites via exact mass matching (e.g., [M+H]⁺ = 323.0605 for the parent compound) .
- Isotopic Labeling: Synthesize deuterated analogs (e.g., CD₃ for methylthio) to track metabolic demethylation using LC-MS/MS .
Case Study: Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate showed a major metabolite with a mass shift of -14 Da (demethylation), confirmed by ²H-labeled studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
